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Compound of Interest

N-(2-iodophenyl)-4-
Compound Name:
methylbenzenesulfonamide

Cat. No. B041209

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and a detailed synthetic protocol for the versatile chemical intermediate, N-(2-iodophenyl)-4-
methylbenzenesulfonamide (CAS No. 61613-20-5). While comprehensive experimental
spectra for this specific molecule are not readily available in published literature, this document
presents a detailed predictive analysis based on established principles of spectroscopy and
data from closely related structural analogs. This guide is intended to serve as a valuable
resource for the anticipation of spectral features and for the practical synthesis of this
compound in a laboratory setting.

Chemical Structure and Properties

o |[UPAC Name: N-(2-iodophenyl)-4-methylbenzenesulfonamide

Synonyms: N-(o-iodophenyl)tosylamide, N-Tosyl-2-iodoaniline

CAS Number: 61613-20-5

Molecular Formula: C13H12INO2S

Molecular Weight: 373.21 g/mol
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-(2-iodophenyl)-4-
methylbenzenesulfonamide. These predictions are derived from the analysis of structurally
similar compounds, including N-(2-iodophenyl)benzenesulfonamide and various p-

toluenesulfonamides.

Table 1: Predicted *"H NMR Spectroscopic Data

(Solvent: CDCls, 400 MHz)
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Predicted
Rationale

~7.75 d,J=8.0Hz

2H

H-2', H-6' (Tosyl)

Protons ortho to
the sulfonyl
group on the

tosyl ring.

dd,J=8.0,1.5
Hz

~7.65

1H

H-3 (lodophenyl)

Aromatic proton
on the

iodophenyl ring.

~7.30 d,J=8.0Hz

2H

H-3', H-5' (Tosyl)

Protons meta to
the sulfonyl
group on the

tosyl ring.

~7.25 m

1H

H-5 (lodophenyl)

Aromatic proton
on the

iodophenyl ring.

~7.10 S

1H

NH

Sulfonamide
proton, may be

broad.

~6.85 m

2H

H-4, H-6
(lodophenyl)

Aromatic protons
on the

iodophenyl ring.

2.40 s

3H

CHs (Tosyl)

Methyl group
protons on the

tosyl ring.

Table 2: Predicted **C NMR Spectroscopic Data

(Solvent: CDCls, 100 MHz)
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Chemical Shift (6, ppm) Assignment Predicted Rationale
Quaternary carbon of the tosyl
~144.0 C-4' (Tosyl) group attached to the methyl
group.
Quaternary carbon of the
~139.0 C-1 (lodophenyl) iodophenyl group attached to
the nitrogen.
Aromatic carbon on the
~138.5 Aromatic C ) ]
iodophenyl ring.
Quaternary carbon of the tosyl
~137.0 C-1' (Tosyl)
group attached to the sulfur.
Aromatic carbons on the tosyl
~129.8 C-3', C-5' (Tosyl) .
ring.
) Aromatic carbon on the
~129.5 Aromatic C ) ]
iodophenyl ring.
Aromatic carbons on the tosyl
~127.5 C-2', C-6' (Tosyl) _
ring.
. Aromatic carbon on the
~125.0 Aromatic C ) )
iodophenyl ring.
) Aromatic carbon on the
~123.0 Aromatic C ) ]
iodophenyl ring.
Carbon bearing the iodine
~93.0 C-2 (lodophenyl) o )
atom, significantly shielded.
Methyl carbon of the tosyl
21.6 CHs (Tosyl)

group.

Table 3: Predicted Infrared (IR) Spectroscopic Data

(Sample: KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment

~3250 Strong, Sharp N-H Stretch
~3100-3000 Medium Aromatic C-H Stretch
~1340 Strong Asymmetric SOz Stretch
~1160 Strong Symmetric SOz Stretch
~910 Medium S-N Stretch

C-H Out-of-plane bend (p-
~815 Strong ] )
substituted ring)

Table 4: Predicted Mass Spectrometry (MS) Data

(lonization Mode: Electron lonization)

m/z Predicted Assignment
373 [M]* (Molecular lon)

218 [M - C7H-SO2]*

155 [C7H7SO2]* (Tosyl group)
91 [C7H7]* (Tropylium ion)

Experimental Protocols

The following section outlines a detailed, plausible methodology for the synthesis of N-(2-
iodophenyl)-4-methylbenzenesulfonamide and the general procedures for acquiring the
spectroscopic data.

Synthesis of N-(2-iodophenyl)-4-
methylbenzenesulfonamide

This procedure is adapted from standard methods for the synthesis of sulfonamides.

Materials and Reagents:
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2-lodoaniline

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

Pyridine or Triethylamine

Dichloromethane (DCM), anhydrous

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (Brine)

Anhydrous magnesium sulfate or sodium sulfate

Hexanes

Ethyl acetate

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-
iodoaniline (1.0 eq.) in anhydrous dichloromethane.

Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.1 eg.) in a minimal amount
of anhydrous dichloromethane.

Add the 4-methylbenzenesulfonyl chloride solution dropwise to the stirring 2-iodoaniline
solution at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent
system (e.g., 4:1 Hexanes:Ethyl Acetate).
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Upon completion, quench the reaction by adding 1 M HCI and transfer the mixture to a
separatory funnel.

Separate the organic layer and wash sequentially with 1 M HCI, saturated sodium
bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield
the pure N-(2-iodophenyl)-4-methylbenzenesulfonamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra should be
recorded on a 400 MHz or higher field spectrometer. The sample should be dissolved in
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier Transform
Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an
Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectral data should be acquired on a mass spectrometer,
typically using electron ionization (EIl) for fragmentation analysis or electrospray ionization
(ESI) for accurate mass determination (HRMS).

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of N-(2-iodophenyl)-4-methylbenzenesulfonamide.
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Caption: General workflow for synthesis and characterization.

Disclaimer: The spectroscopic data presented in this document are predictive and based on the
analysis of analogous compounds. Actual experimental results may vary. This guide is intended
for informational purposes for research and development professionals. All laboratory work
should be conducted with appropriate safety precautions.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N-(2-
iodophenyl)-4-methylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b041209#n-2-iodophenyl-4-
methylbenzenesulfonamide-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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